molecular formula C9H10INO2 B064821 4-Iodo-N-methoxy-N-methyl-benzamide CAS No. 187617-01-2

4-Iodo-N-methoxy-N-methyl-benzamide

Cat. No. B064821
M. Wt: 291.09 g/mol
InChI Key: NVGFRBWIKFNPEG-UHFFFAOYSA-N
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Patent
US06977302B2

Procedure details

A solution of pyridine (104 g, 1.32 mol) in dichloromethane (150 ml) was added dropwise to a suspension of 4-iodobenzoyl chloride (251 g, 0.94 mol) and N,O-dimethylhydroxylamine hydrochloride (97 g, 0.94 mol) in dichloromethane (850 ml) at 0° C. The mixture was allowed to warm to room temperature and was stirred for 18 hours. The solution was evaporated under reduced pressure, the residue was dissolved in ethyl acetate (1 l), and was then washed with dilute hydrochloric acid (2N, 3×400 ml) and saturated sodium bicarbonate solution (300 ml) and dried (Na2SO4). The organic extract was evaporated under reduced pressure. The residue was purified by distillation to yield the subtitle compound (241 g, 93%) as a yellow oil, b.p. 130° C. (0.1 mm Hg), which was characterized by 1H NMR.
Quantity
104 g
Type
reactant
Reaction Step One
Quantity
251 g
Type
reactant
Reaction Step One
Quantity
97 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
850 mL
Type
solvent
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[I:7][C:8]1[CH:16]=[CH:15][C:11]([C:12](Cl)=[O:13])=[CH:10][CH:9]=1.Cl.[CH3:18][NH:19][O:20][CH3:21]>ClCCl>[CH3:21][O:20][N:19]([CH3:18])[C:12]([C:11]1[CH:15]=[CH:16][C:8]([I:7])=[CH:9][CH:10]=1)=[O:13] |f:2.3|

Inputs

Step One
Name
Quantity
104 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
251 g
Type
reactant
Smiles
IC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
97 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
850 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate (1 l)
WASH
Type
WASH
Details
was then washed with dilute hydrochloric acid (2N, 3×400 ml) and saturated sodium bicarbonate solution (300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CUSTOM
Type
CUSTOM
Details
was evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was purified by distillation

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CON(C(=O)C1=CC=C(C=C1)I)C
Measurements
Type Value Analysis
AMOUNT: MASS 241 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 88.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.